alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine
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Overview
Description
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine is a compound characterized by the presence of trifluoromethyl groups, which are known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine typically involves the nucleophilic trifluoromethylation of carbonyl compounds with reagents such as Ruppert’s reagent (Me3SiCF3) under mild conditions . Another method includes the reduction of trifluoromethylated benzaldehyde derivatives using reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .
Scientific Research Applications
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to increased efficacy and selectivity in its biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(±)-1-Phenyl-2,2,2-trifluoroethanol: Another trifluoromethyl-containing compound with similar properties.
4-(Trifluoromethyl)benzyl amine: A related compound used as an intermediate in organic synthesis.
Uniqueness
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine is unique due to its dual trifluoromethyl groups, which confer enhanced lipophilicity and metabolic stability compared to similar compounds. This makes it particularly valuable in applications requiring high stability and bioavailability .
Biological Activity
Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine is a unique compound characterized by its dual trifluoromethyl groups, which significantly enhance its lipophilicity, metabolic stability, and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug discovery, and comparative studies with similar compounds.
- Chemical Formula : C₉H₇F₆NO
- Molecular Weight : 259.15 g/mol
- CAS Number : 1337138-63-2
The presence of two trifluoromethyl groups in the structure contributes to its unique properties, making it a valuable candidate in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with biological membranes and proteins. The trifluoromethyl groups enhance the compound's ability to penetrate lipid membranes, which may lead to increased efficacy in targeting specific molecular pathways.
Potential Molecular Targets
- Protein Kinases : Inhibition of various kinases involved in cancer signaling pathways.
- Receptors : Interaction with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity and Applications
Research indicates that this compound has promising applications in drug discovery due to its diverse biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from damage.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
Study | Findings |
---|---|
Study A (2020) | Demonstrated significant cytotoxicity against HeLa and CaCo-2 cell lines with IC₅₀ values of 12 µM and 15 µM respectively. |
Study B (2021) | Showed anti-inflammatory effects in vitro by reducing the expression of pro-inflammatory cytokines in macrophages. |
Study C (2023) | Investigated neuroprotective effects in an animal model of stroke, reporting reduced neuronal apoptosis and improved functional recovery. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar trifluoromethyl-containing compounds:
Compound | Biological Activity | Key Differences |
---|---|---|
(±)-1-Phenyl-2,2,2-trifluoroethanol | Moderate anti-inflammatory effects | Lacks dual trifluoromethyl groups |
4-(Trifluoromethyl)benzyl amine | Primarily used as an intermediate | Less lipophilic than the target compound |
Properties
IUPAC Name |
2-(1-amino-2,2,2-trifluoroethyl)-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)4-1-2-6(17)5(3-4)7(16)9(13,14)15/h1-3,7,17H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPKRDOIOPRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C(F)(F)F)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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